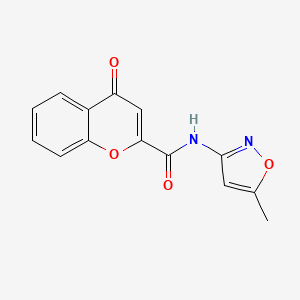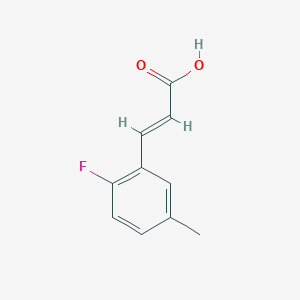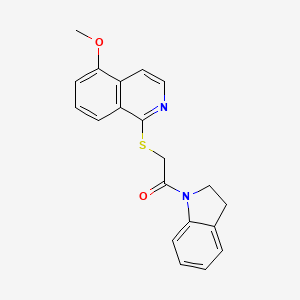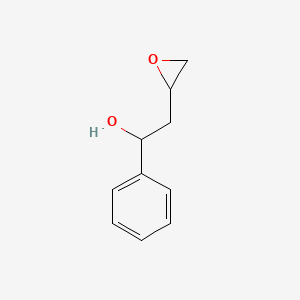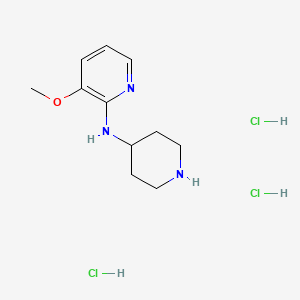
N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as DCAC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCAC is a synthetic compound that belongs to the class of 2-oxo-2H-chromene-3-carboxamide derivatives.
科学的研究の応用
Fluorescent Probes for Metal Ions
One of the significant applications of this compound is in the development of fluorescent probes for detecting metal ions. Bekhradnia et al. (2016) reported the synthesis of nitro-3-carboxamide coumarin derivatives through microwave irradiation, proposing these compounds as novel fluorescent chemosensors. Specifically, they demonstrated the use of these compounds as selective fluorescent probes for copper (Cu^2+) ions in aqueous solutions, showcasing their potential in environmental and biological monitoring (Bekhradnia, Domehri, & Khosravi, 2016).
Crystallography and Molecular Structure
The study of the molecular and crystal structures of N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide derivatives offers insights into their chemical behavior and potential applications. Gomes et al. (2015) investigated the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, revealing their planar molecules and anti conformations. Such structural insights are crucial for understanding the reactivity and interaction patterns of these compounds, laying the groundwork for further chemical modifications and applications (Gomes, Low, Cagide, & Borges, 2015).
Biomedical Imaging and Sensing
In the biomedical field, derivatives of this compound have been utilized as probes for imaging and sensing applications. Feng et al. (2016) developed a 4-nitroimidazole-3-hydroxyflavone conjugate as a fluorescent probe for detecting hypoxic cells, showcasing the compound's potential in cancer research and hypoxia-related studies. This probe exhibited high selectivity, sensitivity, and no cytotoxicity, making it a valuable tool for biomedical imaging (Feng et al., 2016).
特性
IUPAC Name |
N-(2,4-dimethyl-6-nitrophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-10-7-11(2)16(14(8-10)20(23)24)19-17(21)13-9-12-5-3-4-6-15(12)25-18(13)22/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHXKLRHZNJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

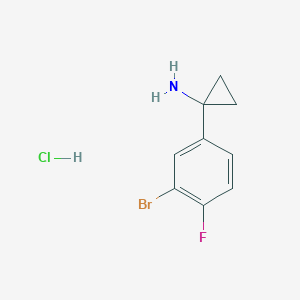
![2-(2-chloropyridin-3-yl)-1-(3-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2993087.png)

![N-methyl-4-[[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2993090.png)
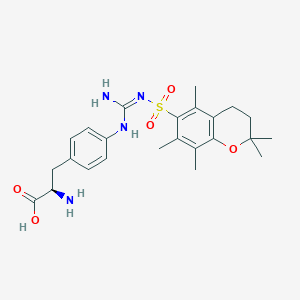
![6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2993092.png)


